molecular formula C4H5F2N3 B8005677 3-(1,1-Difluoroethyl)-1H-1,2,4-triazole

3-(1,1-Difluoroethyl)-1H-1,2,4-triazole

Cat. No.: B8005677
M. Wt: 133.10 g/mol
InChI Key: GILMJNWIVUWBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Difluoroethyl)-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a difluoroethyl group attached to the triazole ring, which imparts unique chemical and physical properties. Triazoles are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,1-difluoroethylamine, which is then reacted with hydrazine to form 1,1-difluoroethylhydrazine.

    Cyclization: The 1,1-difluoroethylhydrazine undergoes cyclization with formic acid or its derivatives to form the triazole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.

Scientific Research Applications

3-(1,1-Difluoroethyl)-1H-1,2,4-triazole has several applications in scientific research:

    Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly antifungal and antibacterial agents.

    Agriculture: The compound is utilized in the development of agrochemicals, including fungicides and herbicides.

    Materials Science: It is employed in the synthesis of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the binding affinity and specificity of the compound to its target, leading to increased biological activity. The triazole ring can also participate in hydrogen bonding and other interactions, further contributing to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound without the difluoroethyl group.

    3-(1-Fluoroethyl)-1H-1,2,4-triazole: A similar compound with a single fluorine atom in the ethyl group.

    3-(1,1,1-Trifluoroethyl)-1H-1,2,4-triazole: A compound with three fluorine atoms in the ethyl group.

Uniqueness

3-(1,1-Difluoroethyl)-1H-1,2,4-triazole is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to similar compounds. The balance between the number of fluorine atoms and the overall molecular structure contributes to its unique properties and applications.

Properties

IUPAC Name

5-(1,1-difluoroethyl)-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3/c1-4(5,6)3-7-2-8-9-3/h2H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILMJNWIVUWBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.